1,3,2-Dioxaborinane,2-(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-5,5-dimethyl-
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Overview
Description
1,3,2-Dioxaborinane,2-(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-5,5-dimethyl- is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane derivatives typically involves the reaction of boronic acids or boronates with diols or other suitable nucleophiles. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborinane derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Scientific Research Applications
Chemistry
In organic synthesis, 1,3,2-Dioxaborinane derivatives are used as intermediates for the formation of carbon-boron bonds, which are valuable in cross-coupling reactions.
Biology
These compounds may be explored for their potential as enzyme inhibitors or as probes for studying biological systems.
Medicine
Research into boron-containing compounds often focuses on their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
In materials science, these compounds can be used in the development of new polymers or as additives to improve material properties.
Mechanism of Action
The mechanism by which 1,3,2-Dioxaborinane derivatives exert their effects often involves the interaction of the boron atom with nucleophiles or electrophiles. This can lead to the formation of stable complexes or the activation of certain molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Borates: Used in various industrial applications, including detergents and glass manufacturing.
Borohydrides: Widely used as reducing agents in organic synthesis.
Uniqueness
1,3,2-Dioxaborinane derivatives are unique due to their cyclic structure, which can impart different reactivity and stability compared to linear boron compounds. This makes them valuable in specific applications where such properties are desired.
Properties
Molecular Formula |
C17H25BO4 |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)9-19-15(20-10-16)13-5-7-14(8-6-13)18-21-11-17(3,4)12-22-18/h5-8,15H,9-12H2,1-4H3 |
InChI Key |
BNEXIQRBDYDZTL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3OCC(CO3)(C)C |
Origin of Product |
United States |
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